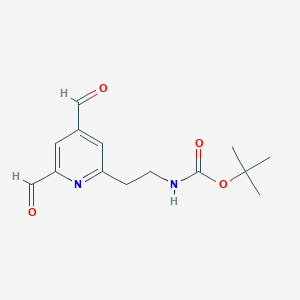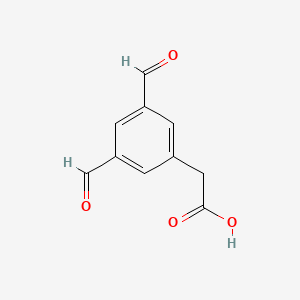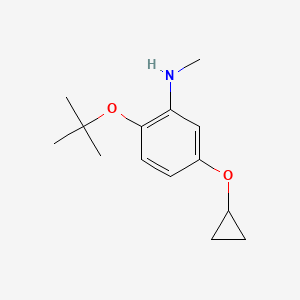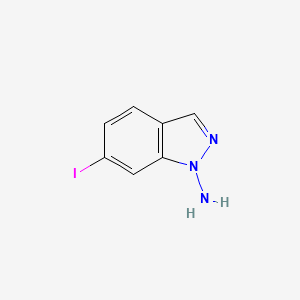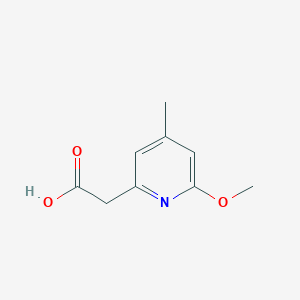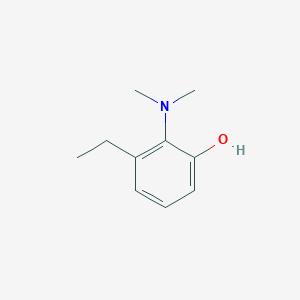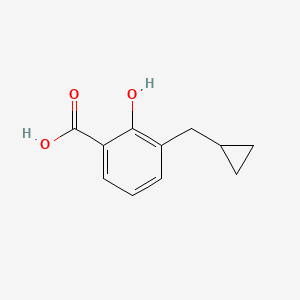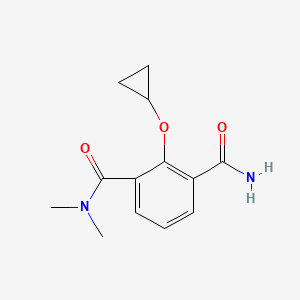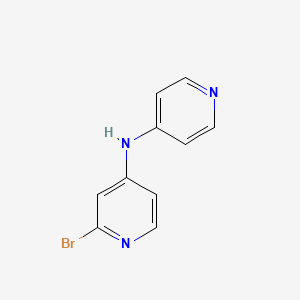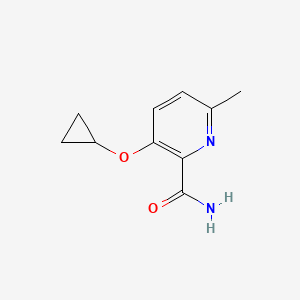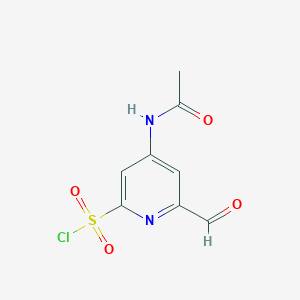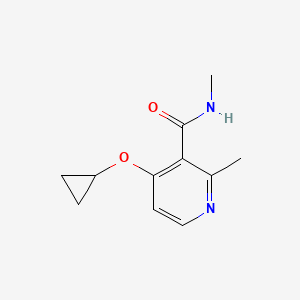
3,4-DI-Tert-butoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-DI-Tert-butoxyphenol is an organic compound characterized by the presence of two tert-butoxy groups attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DI-Tert-butoxyphenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Phenol and tert-butyl alcohol.
Catalyst: Acid catalyst (e.g., sulfuric acid or hydrochloric acid).
Reaction Conditions: Elevated temperatures (around 100-150°C) and the use of a solvent (e.g., toluene or xylene).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-DI-Tert-butoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic reagents like halogens (e.g., chlorine or bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the phenol ring.
Wissenschaftliche Forschungsanwendungen
3,4-DI-Tert-butoxyphenol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds.
Biology: In biological research, this compound is studied for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an antioxidant and its ability to modulate biological pathways.
Industry: In industrial applications, this compound is used as an intermediate in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of 3,4-DI-Tert-butoxyphenol involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals and preventing oxidative damage. Additionally, this compound can modulate signaling pathways involved in inflammation and cell survival, making it a potential therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-DI-Tert-butylphenol: Similar in structure but with tert-butyl groups at different positions.
4-Tert-butylphenol: Contains a single tert-butyl group attached to the phenol ring.
2,6-DI-Tert-butylphenol: Another compound with tert-butyl groups at different positions on the phenol ring.
Uniqueness
3,4-DI-Tert-butoxyphenol is unique due to the specific positioning of its tert-butoxy groups, which can influence its chemical reactivity and biological activity. The presence of two tert-butoxy groups enhances its steric hindrance and electron-donating properties, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C14H22O3 |
|---|---|
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
3,4-bis[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H22O3/c1-13(2,3)16-11-8-7-10(15)9-12(11)17-14(4,5)6/h7-9,15H,1-6H3 |
InChI-Schlüssel |
WWHWKQMDCWGYKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C=C(C=C1)O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


